1H-Pyrimido[4,5-f][1,2,4]triazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrimido[4,5-f][1,2,4]triazepine is a heterocyclic compound that belongs to the class of triazepines. These compounds are characterized by a seven-membered ring containing three nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrimido[4,5-f][1,2,4]triazepine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol, in the presence of triethylamine. This reaction yields 2-pyrazolines, which undergo cyclization in boiling ethanol, in the presence of acetic acid, to form the desired triazepine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrimido[4,5-f][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the ring.
Substitution: Formation of substituted derivatives with new functional groups attached to the nitrogen atoms.
Scientific Research Applications
1H-Pyrimido[4,5-f][1,2,4]triazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[4,5-f][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
1H-Pyrimido[4,5-f][1,2,4]triazepine can be compared with other similar compounds, such as:
- 1H-Pyrimido[5,4-e][1,2,4]triazepine
- 1H-Pyrimido[4,5-d][1,2,3]triazine
Uniqueness: this compound is unique due to its specific ring structure and the position of the nitrogen atoms. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
748776-74-1 |
---|---|
Molecular Formula |
C6H5N5 |
Molecular Weight |
147.14 g/mol |
IUPAC Name |
1H-pyrimido[4,5-f][1,2,4]triazepine |
InChI |
InChI=1S/C6H5N5/c1-5-6(2-7-3-9-5)11-10-4-8-1/h1-4,11H |
InChI Key |
XNNCNMKZJAXNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.